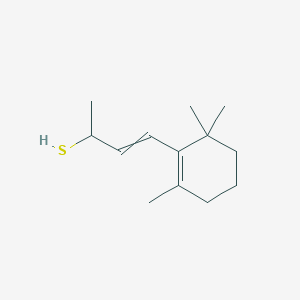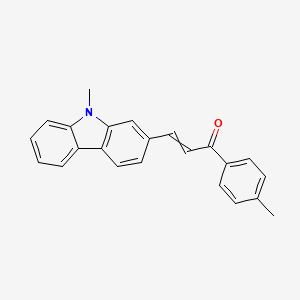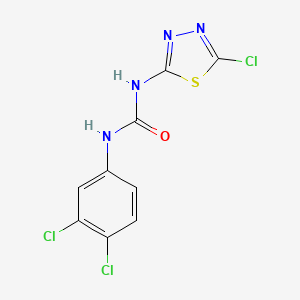![molecular formula C15H15ClO B14570892 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol CAS No. 61259-73-2](/img/structure/B14570892.png)
3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol is an organic compound with a complex structure that includes a chlorophenyl group and a dimethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol typically involves the reaction of 4-chlorobenzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide at room temperature under a nitrogen atmosphere . This reaction yields the desired compound with a good yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities or interacting with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 4-Chloro-alpha-methylphenylacetic acid
- Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
Comparison: 3-[(4-Chlorophenyl)methyl]-2,6-dimethylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61259-73-2 |
|---|---|
Molecular Formula |
C15H15ClO |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H15ClO/c1-10-3-6-13(11(2)15(10)17)9-12-4-7-14(16)8-5-12/h3-8,17H,9H2,1-2H3 |
InChI Key |
UXTNDRBREHWIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)CC2=CC=C(C=C2)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl cyclohexylidene[(diphenoxyphosphoryl)amino]acetate](/img/structure/B14570812.png)

methanone](/img/structure/B14570828.png)
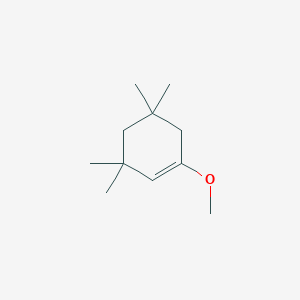
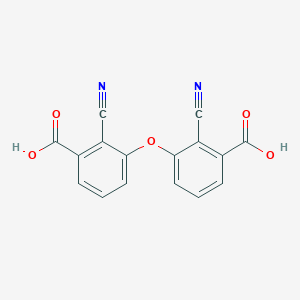
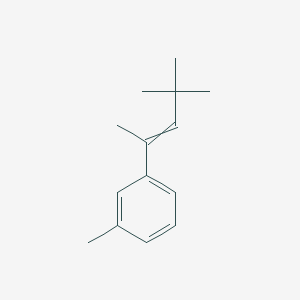
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
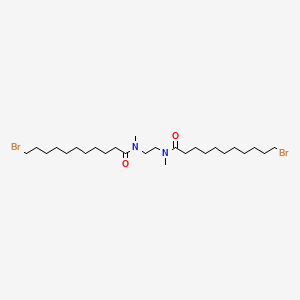
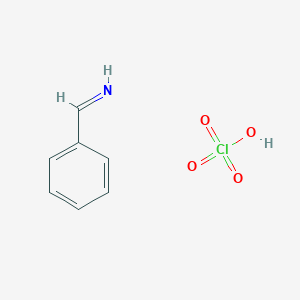
![2-[(4-Phenoxybut-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14570866.png)
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)
